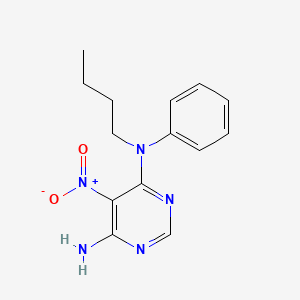![molecular formula C14H19NO3S B2930072 N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-(thiophen-2-yl)acetamide CAS No. 1902937-23-8](/img/structure/B2930072.png)
N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-(thiophen-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-(thiophen-2-yl)acetamide, also known as OTAA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields.
Scientific Research Applications
N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-(thiophen-2-yl)acetamide has been used in various scientific research applications, including drug discovery, chemical biology, and medicinal chemistry. It has been shown to exhibit potent anti-inflammatory, anti-cancer, and anti-viral activities, making it a promising candidate for the development of novel therapeutics.
Mechanism of Action
The mechanism of action of N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-(thiophen-2-yl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in inflammation, cancer, and viral infections. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. It also inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and cell proliferation.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. It has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, suggesting that it may have potential therapeutic applications in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-(thiophen-2-yl)acetamide has several advantages for use in lab experiments, including its high purity and stability, as well as its potent biological activities. However, one limitation is that it is a synthetic compound, which may limit its relevance to natural systems.
Future Directions
There are several potential future directions for research on N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-(thiophen-2-yl)acetamide. One area of interest is the development of novel this compound derivatives with enhanced biological activities and improved pharmacokinetic properties. Another area of interest is the investigation of the molecular mechanisms underlying its anti-inflammatory and anti-cancer activities, which could lead to the development of new therapeutic strategies. Additionally, the potential use of this compound in combination with other drugs or therapies for the treatment of various diseases warrants further investigation.
Conclusion
In conclusion, this compound is a synthetic compound that has shown promising results in various scientific research applications. Its potent anti-inflammatory, anti-cancer, and anti-viral activities make it a promising candidate for the development of novel therapeutics. Further research is needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.
Synthesis Methods
N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-(thiophen-2-yl)acetamide can be synthesized through a multi-step process that involves the reaction of 2-thiophenylacetic acid with 1,3-dioxolane in the presence of a Lewis acid catalyst, followed by hydrogenation and amidation reactions. The final product is obtained as a white crystalline powder with a purity of over 98%.
properties
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S/c16-14(9-11-2-1-7-19-11)15-10-3-4-12-13(8-10)18-6-5-17-12/h1-2,7,10,12-13H,3-6,8-9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLOQUHJXSCPRKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1NC(=O)CC3=CC=CS3)OCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-4-[(phenylsulfonyl)methyl]-6-piperidinopyrimidine](/img/structure/B2929991.png)
![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3-methylbenzamide](/img/structure/B2929992.png)




![3-fluoro-4-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2929999.png)





![4-(4-Ethylpiperazinyl)-1-(2-methylphenyl)pyrazolo[5,4-d]pyrimidine](/img/structure/B2930012.png)